CalFluor 488 Azide

Description

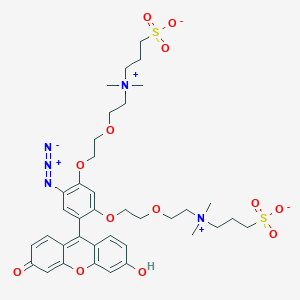

The exact mass of the compound this compound is 835.27682898 g/mol and the complexity rating of the compound is 1690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSDHAKNPDGNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N5O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CalFluor 488 Azide: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 488 Azide is a fluorogenic, water-soluble probe that has emerged as a powerful tool for the visualization of biomolecules in living cells, tissues, and in vivo.[1][2][3][4][5] Developed by the Bertozzi group, this probe belongs to a class of "smart" fluorescent dyes that remain non-fluorescent until they participate in a specific chemical reaction, a feature that significantly reduces background noise and eliminates the need for wash steps in imaging protocols. This compound is designed for use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". Its excitation and emission spectra are compatible with standard 488 nm laser lines and FITC filter sets.

The core principle behind this compound's fluorogenicity is photoinduced electron transfer (PeT). In its native azide form, the fluorescence of the dye is quenched. Upon reaction with an alkyne-containing molecule, the azide is converted to a triazole, which disrupts the PeT process and leads to a significant increase in fluorescence. This "turn-on" mechanism is highly advantageous for sensitive detection of a wide range of biomolecules, including glycans, proteins, DNA, and RNA, that have been metabolically, enzymatically, or chemically tagged with an alkykyne.

Core Properties and Specifications

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1798305-98-2 | |

| Molecular Weight | 835.94 g/mol | |

| Appearance | Yellow to orange amorphous solid | |

| Solubility | Water, DMSO |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 500 nm | |

| Emission Maximum (λem) | 521 nm | |

| Quantum Yield (Φ) (Azide form) | 0.0059 | |

| Quantum Yield (Φ) (Triazole form) | 0.86 | |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | * |

| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A, DyLight™ 488 |

*Note: The molar extinction coefficient is for the spectrally similar dye iFluor® 488 azide and serves as an estimate for this compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell types, tissues, or experimental conditions.

Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells

This protocol describes the metabolic labeling of cell surface sialic acids with an alkyne-modified sugar followed by detection with this compound.

Materials:

-

Cells of interest (e.g., HEK 293T)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or a suitable alkyne-modified sugar analog

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper ligand

-

Sodium ascorbate

-

Bathocuproine disulfonate (BCS) or another suitable quenching agent

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

Culture cells in complete medium containing an appropriate concentration of the alkyne-modified sugar (e.g., 50 µM Ac4ManNAl for HEK 293T cells) for 1-3 days to allow for metabolic incorporation into cell surface glycans.

-

-

Preparation of Labeling Solution:

-

Prepare a fresh labeling cocktail immediately before use. For a final volume of 500 µL, mix the following in order:

-

440 µL of PBS

-

10 µL of 50 mM CuSO₄ (final concentration: 1 mM)

-

20 µL of 50 mM THPTA (final concentration: 2 mM)

-

20 µL of 250 mM sodium ascorbate (final concentration: 10 mM)

-

10 µL of 500 µM this compound in DMSO (final concentration: 10 µM)

-

-

Vortex the solution briefly to mix.

-

-

Cell Labeling:

-

Wash the cells twice with PBS.

-

Add the labeling cocktail to the cells and incubate for 5-20 minutes at room temperature, protected from light.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction, add a quenching agent such as BCS to a final concentration of 1 mM.

-

-

Imaging:

-

Image the cells directly without washing using a fluorescence microscope equipped with a standard FITC filter set.

-

Protocol 2: Labeling of Newly Synthesized DNA in Fixed Cells

This protocol outlines the labeling of incorporated 5-ethynyl-2'-deoxyuridine (EdU) in fixed and permeabilized cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

PBS, pH 7.4

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or a similar copper ligand

-

Sodium ascorbate

-

Bovine serum albumin (BSA)

-

Fluorescence microscope

Methodology:

-

EdU Incorporation:

-

Incubate cells with 10 µM EdU in complete medium for a desired period (e.g., 16 hours) to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Preparation of Click Reaction Cocktail:

-

Prepare a fresh reaction cocktail. For each sample, mix:

-

This compound to a final concentration of 10 µM

-

CuSO₄ to a final concentration of 1 mM

-

TBTA to a final concentration of 100 µM

-

Sodium ascorbate to a final concentration of 2 mM

-

BSA to a final concentration of 0.1 mg/mL in PBS

-

-

-

Labeling Reaction:

-

Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Imaging:

-

Image the cells directly without washing using a fluorescence microscope.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of this compound.

Discussion

The unique properties of this compound make it an invaluable reagent for a multitude of applications in life sciences. Its fluorogenic nature addresses a major limitation of traditional fluorescent probes by minimizing background signal from unreacted dye, thus enabling high-contrast imaging without the need for wash steps. This is particularly advantageous for delicate samples, such as live cells or tissues, where washing can be detrimental.

The ability to visualize metabolically labeled biomolecules provides a powerful window into dynamic cellular processes. For example, as illustrated in the experimental workflow (Fig. 1), researchers can track the synthesis and trafficking of glycoproteins to the cell surface. Glycosylation is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.

The Epidermal Growth Factor Receptor (EGFR) is a prime example of a glycoprotein whose function is modulated by its glycosylation status. The EGFR signaling pathway (Fig. 2) is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. By using this compound in conjunction with metabolic glycoengineering, researchers can investigate how changes in EGFR glycosylation affect ligand binding, receptor dimerization, and downstream signaling cascades. This approach can provide insights into disease mechanisms and aid in the development of novel therapeutic strategies that target glycosylation pathways.

References

CalFluor 488 Azide: A Technical Guide to its Principle of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 488 Azide is a fluorogenic probe that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Its principle of action is centered on the bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). A key feature of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with an alkyne-modified target, leading to a significant increase in fluorescence emission.[1][2][3] This "turn-on" mechanism minimizes background noise and eliminates the need for wash steps, making it ideal for sensitive applications such as live-cell imaging and in vivo studies.[4][5]

This technical guide provides an in-depth overview of the core principles governing the action of this compound, detailed experimental protocols for its use, and a summary of its key quantitative data.

Principle of Action: Photoinduced Electron Transfer (PeT) Quenching

The fluorogenic properties of this compound are based on the principle of photoinduced electron transfer (PeT). In its native state, the azide group is electronically coupled to the fluorophore core. Upon excitation with light, an electron from the azide-containing portion of the molecule is transferred to the excited fluorophore, quenching its fluorescence and causing it to return to the ground state non-radiatively.

This quenching mechanism is disrupted upon the formation of a stable triazole ring through a click chemistry reaction with an alkyne. The cycloaddition reaction alters the electronic properties of the molecule, inhibiting the PeT process. Consequently, upon excitation, the fluorophore can now return to its ground state via the emission of a photon, resulting in a bright green fluorescence.

Data Presentation

The following table summarizes the key quantitative data for this compound and its fluorescent triazole product.

| Property | Value | Reference(s) |

| CAS Number | 1798305-98-2 | |

| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |

| Molecular Weight | 835.94 g/mol | |

| Excitation Maximum (Ex) | ~500 nm | |

| Emission Maximum (Em) | ~521 nm | |

| Appearance | Yellow to orange amorphous solid | |

| Solubility | Water, DMSO |

Signaling Pathways and Experimental Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound using a copper(I)-catalyzed reaction.

Caption: Workflow for CuAAC labeling with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

This diagram shows the workflow for the copper-free SPAAC reaction, which is particularly suitable for live-cell imaging due to the absence of cytotoxic copper.

Caption: Workflow for copper-free SPAAC labeling.

Experimental Protocols

The following are generalized protocols for using this compound in CuAAC and SPAAC reactions. Optimal conditions may vary depending on the specific application and biomolecule of interest.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from general CuAAC procedures and is suitable for fixed cells or in vitro labeling.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional, e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The final concentrations should be optimized, but a typical starting point is:

-

This compound: 1-10 µM

-

Copper(II) sulfate: 50-100 µM

-

THPTA (optional): 250-500 µM

-

Sodium ascorbate: 1-2.5 mM

-

-

Add to Sample: Add the reaction cocktail to your sample containing the alkyne-modified biomolecule.

-

Incubate: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Imaging: The sample can be directly imaged without washing steps. If desired, a wash with PBS can be performed to remove any residual unbound probe.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.

Materials:

-

Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)

-

This compound

-

Cell culture medium or appropriate buffer

Procedure:

-

Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentration (typically 1-10 µM).

-

Labeling: Add the this compound solution to your cells or sample containing the strained alkyne-modified biomolecule.

-

Incubate: Incubate for 30-120 minutes at 37°C (for live cells) or room temperature, protected from light. The optimal incubation time should be determined empirically.

-

Imaging: Image the sample directly. No washing is required due to the fluorogenic nature of the probe.

Conclusion

This compound is a highly effective and versatile tool for bioorthogonal labeling. Its fluorogenic nature, based on the disruption of photoinduced electron transfer upon click chemistry reaction, allows for high-contrast imaging with minimal background interference. The availability of both copper-catalyzed and strain-promoted reaction pathways provides flexibility for a wide range of applications, from fixed-cell imaging to dynamic studies in living systems. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental workflows.

References

- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1798305-98-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Fluorescent Dye | 1798305-98-2 | Invivochem [invivochem.com]

- 5. Buy this compound | 1798305-98-2 [smolecule.com]

CalFluor 488 Azide: A Technical Guide to its Fluorogenic Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 488 Azide is a cutting-edge fluorogenic probe that has gained significant traction in bioorthogonal chemistry and biological imaging. Its unique "turn-on" fluorescence mechanism, activated by the highly specific and efficient click chemistry reaction, makes it an invaluable tool for the precise labeling and visualization of alkyne-modified biomolecules in complex biological systems. This guide provides an in-depth exploration of the fluorescence mechanism of this compound, alongside practical data and a detailed experimental protocol for its application in cellular imaging.

The Core Mechanism: Photoinduced Electron Transfer (PeT)

The fluorogenic nature of this compound is governed by a process known as Photoinduced Electron Transfer (PeT). In its native state, the CalFluor 488 fluorophore, a derivative of fluorescein, is held in a non-fluorescent or "quenched" state by the appended azide group.

Upon excitation with light of an appropriate wavelength, the fluorophore is promoted to an excited electronic state. However, instead of relaxing back to the ground state by emitting a photon (fluorescence), the excited fluorophore is rapidly quenched by the nearby azide group. This quenching occurs through the transfer of an electron from the azide to the excited fluorophore, a non-radiative decay pathway that dissipates the energy as heat.

The efficiency of this PeT process is dependent on the relative energy levels of the fluorophore's excited state and the highest occupied molecular orbital (HOMO) of the quencher (the azide). In the case of this compound, these energy levels are favorably aligned for efficient quenching, resulting in minimal background fluorescence.

The "turn-on" of fluorescence is triggered by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as click chemistry. When this compound reacts with an alkyne-containing molecule, the azide moiety is converted into a stable triazole ring. This chemical transformation significantly lowers the HOMO energy level of the quenching group. As a result, the electron transfer from the newly formed triazole to the excited fluorophore is no longer energetically favorable.

With the PeT pathway effectively blocked, the excited fluorophore can now return to its ground state via the emission of a photon, leading to a dramatic increase in fluorescence intensity. This highly specific, reaction-induced fluorescence provides a high signal-to-noise ratio, enabling sensitive and selective detection of the target biomolecule.

Figure 1: Photoinduced Electron Transfer (PeT) Mechanism of this compound.

Quantitative Data

The following table summarizes the key photophysical properties of this compound before and after the click reaction. This data is essential for designing and interpreting fluorescence-based experiments.

| Property | This compound (Pre-Click) | CalFluor 488-Triazole (Post-Click) |

| Excitation Maximum (λex) | ~495 nm | ~500 nm |

| Emission Maximum (λem) | N/A (Essentially non-fluorescent) | ~521 nm |

| Molar Extinction Coefficient (ε) | Data not readily available | Data not readily available |

| Fluorescence Quantum Yield (Φ) | Very low (<0.01) | High (~0.8-0.9) |

| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available |

| Appearance | Colorless in solution | Bright green fluorescence |

Note: The exact photophysical properties can be influenced by the solvent, pH, and the nature of the alkyne-containing molecule.

Experimental Protocol: Cell Surface Glycan Labeling

This protocol provides a detailed methodology for the labeling of cell surface glycans using this compound. This is a representative protocol and may require optimization for different cell types and experimental setups.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Metabolic labeling reagent (e.g., Ac4ManNAz - N-azidoacetylmannosamine-tetraacylated)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA, or BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

DMSO

Procedure:

-

Metabolic Labeling: a. Culture cells to the desired confluency. b. Treat cells with an appropriate concentration of the metabolic labeling reagent (e.g., 25-50 µM Ac4ManNAz) in their normal growth medium. c. Incubate the cells for 1-3 days to allow for the incorporation of the azide-modified sugars into cell surface glycans.

-

Preparation of Labeling Solution (Click Chemistry Cocktail): It is recommended to prepare the components as stock solutions and mix them immediately before use. a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 50 mM stock solution of CuSO4 in water. c. Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO or water (depending on the ligand). d. Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

-

Click Reaction Labeling: a. Wash the metabolically labeled cells twice with PBS. b. Prepare the click chemistry cocktail by adding the components to PBS in the following order, vortexing gently after each addition: i. Copper(II) sulfate (final concentration: 50-100 µM) ii. Copper(I)-stabilizing ligand (final concentration: 250-500 µM) iii. This compound (final concentration: 5-10 µM) iv. Sodium Ascorbate (final concentration: 1-2.5 mM) c. Remove the PBS from the cells and add the freshly prepared click chemistry cocktail. d. Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Washing and Imaging: a. Remove the click chemistry cocktail and wash the cells three times with PBS. b. The cells are now ready for imaging. Mount the coverslips or image the dish directly using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).

Figure 2: Experimental Workflow for Cell Surface Labeling.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes. Its fluorogenic nature, underpinned by a well-understood Photoinduced Electron Transfer mechanism, allows for the highly sensitive and specific detection of alkyne-labeled biomolecules with minimal background interference. The ability to perform "no-wash" imaging in live cells opens up new avenues for studying dynamic biological processes. The data and protocols provided in this guide serve as a valuable resource for researchers looking to harness the power of this compound in their scientific endeavors.

CalFluor 488 Azide: An In-Depth Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 488 Azide is a cutting-edge fluorogenic probe designed for the specific and sensitive labeling of biomolecules through bioorthogonal chemistry. This water-soluble azide becomes fluorescent only upon reaction with an alkyne, a property that significantly reduces background noise and eliminates the need for wash steps in many imaging applications.[1][2][3] Its activation can be achieved through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering versatility for a wide range of experimental setups, including live-cell and in vivo imaging.[1][2] This guide provides a comprehensive overview of this compound, including its photophysical properties, detailed experimental protocols, and its application in biological research.

Core Properties and Performance

This compound has been engineered for high performance in bioorthogonal labeling experiments. Its key characteristics are summarized below, providing a clear comparison of its performance before and after click reaction.

| Property | This compound (Unreacted) | CalFluor 488-Triazole (Reacted) | Reference |

| Excitation Maximum (λex) | ~500 nm | ~500 nm | |

| Emission Maximum (λem) | ~521 nm | ~521 nm | |

| Quantum Yield (Φ) | 0.00306 | 0.0747 | |

| Fluorescence Enhancement | - | ~243-fold | |

| Solubility | Water, DMSO | - |

Experimental Workflows and Protocols

The successful application of this compound in bioorthogonal labeling hinges on the meticulous execution of experimental protocols. Below are detailed methodologies for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions in a cellular context.

Experimental Workflow: Bioorthogonal Labeling of Cellular Components

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Glycoprotein Labeling

This protocol is adapted from a study on labeling cell-surface glycoproteins on HEK 293T cells.

Materials:

-

HEK 293T cells cultured with 50 µM Ac4ManNAl (peracetylated N-alkynylmannosamine) for 3 days

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

BTTAA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand stock solution (e.g., 50 mM in DMSO)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Bathocuproine disulfonate (BCS) stock solution (e.g., 50 mM in water)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture HEK 293T cells with 50 µM Ac4ManNAl for 3 days to allow for metabolic incorporation of the alkyne-modified sugar into cell-surface glycoproteins.

-

Labeling Reaction:

-

Prepare the labeling cocktail in cell culture medium. For a final volume of 1 mL, add the following:

-

10 µL of 1 mM this compound (final concentration: 10 µM)

-

1 µL of 50 mM CuSO4 (final concentration: 50 µM)

-

6 µL of 50 mM BTTAA ligand (final concentration: 300 µM)

-

50 µL of 100 mM sodium ascorbate (final concentration: 5 mM)

-

-

Aspirate the culture medium from the cells and add the labeling cocktail.

-

-

Incubation: Incubate the cells for 10-30 minutes at room temperature, protected from light.

-

Quenching: Add 20 µL of 50 mM BCS to the labeling cocktail to quench the copper-catalyzed reaction.

-

Imaging: Image the cells directly without washing.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is a general guideline for SPAAC reactions in live cells, which avoids the cytotoxicity associated with copper catalysts.

Materials:

-

Cells metabolically labeled with an alkyne-containing substrate (e.g., using Ac4ManNAl).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

A cyclooctyne reagent (e.g., DBCO, BCN) conjugated to a molecule of interest, or used as a standalone labeling agent.

-

Cell culture medium.

-

PBS.

Procedure:

-

Cell Preparation: Culture cells with the desired alkyne-modified substrate for a sufficient period to allow for metabolic incorporation.

-

Labeling Reaction:

-

Prepare the labeling solution by diluting the this compound and the cyclooctyne reagent in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Aspirate the culture medium from the cells and add the labeling solution.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary depending on the cell type and the specific reactants.

-

Washing (Optional): For applications requiring very low background, wash the cells once or twice with pre-warmed PBS or cell culture medium. However, one of the key advantages of this compound is its fluorogenic nature, which often makes washing steps unnecessary.

-

Imaging: Image the live cells using a fluorescence microscope with appropriate filter sets for CalFluor 488.

Application in Visualizing Signaling Pathways

Bioorthogonal labeling with this compound is a powerful tool for studying cellular signaling pathways. By metabolically incorporating alkyne-modified substrates into key signaling molecules such as G-protein coupled receptors (GPCRs), researchers can visualize their localization, trafficking, and interactions in live cells.

Visualizing GPCR Signaling: A Representative Example

The following diagram illustrates a conceptual workflow for labeling and visualizing a GPCR using this compound. This allows for the investigation of downstream signaling events upon ligand binding.

Photostability and Signal-to-Noise Ratio

A critical advantage of this compound is its high signal-to-noise ratio, a direct result of its fluorogenic properties. The minimal fluorescence of the unreacted probe significantly reduces background, leading to clearer images and more sensitive detection. In terms of photostability, CalFluor 488 is comparable to other high-performance green fluorophores like Alexa Fluor 488, making it suitable for demanding imaging applications that require prolonged or repeated exposure to excitation light.

Conclusion

This compound is a versatile and powerful tool for bioorthogonal labeling. Its fluorogenic nature, coupled with its compatibility with both CuAAC and SPAAC reactions, makes it an excellent choice for a wide range of applications, from labeling specific biomolecules in live cells to in vivo imaging. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this advanced probe into their experimental workflows, enabling new insights into complex biological processes.

References

An In-depth Technical Guide to Fluorogenic Azide Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorogenic azide probes, detailing their core principles, design strategies, applications, and the experimental protocols necessary for their successful implementation. These smart probes represent a significant advancement in biological imaging and drug development, enabling the visualization of biomolecules in living systems with high signal-to-noise ratios without the need for wash steps.

Core Principles of Fluorogenic Azide Probes

Fluorogenic azide probes are molecules designed to be non-fluorescent or weakly fluorescent until they react with a specific target. This "turn-on" mechanism is central to their utility, as it allows for the direct visualization of the reaction product without the interference of background fluorescence from unreacted probes.[1][2] This is particularly advantageous in complex biological environments where washing away excess probe is difficult or impossible, such as in living cells or whole organisms.[1][2][3]

The primary mechanism governing the fluorogenic properties of most modern azide probes is Photoinduced Electron Transfer (PeT) . In its "off" state, the azide group acts as an electron-donating quenching moiety. Upon excitation of the fluorophore, an electron is transferred from the azide to the fluorophore, preventing the emission of a photon. This process keeps the probe dark.

The activation of fluorescence occurs through bioorthogonal chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , collectively known as "click chemistry". When the azide probe reacts with an alkyne-tagged biomolecule, the azide is converted into a triazole. This transformation withdraws the electron-donating capacity of the nitrogenous group, thereby inhibiting the PeT process and restoring the fluorescence of the core dye.

Design and Signaling Pathway

The rational design of fluorogenic azide probes has been significantly advanced by computational methods, such as density functional theory, which can predict the fluorescence quantum yield of different molecular structures. A key design principle involves attaching an azide-containing quenching group to a fluorophore scaffold in a way that facilitates efficient PeT.

A successful example of this design strategy is the CalFluor series of probes, developed by the Bertozzi group. These probes utilize a 3-azido-4,6-dialkoxyaryl group as a universal "switch" that can effectively quench a variety of xanthene-based fluorophores. This modular design has led to a palette of fluorogenic azide probes with emission maxima spanning the visible spectrum, from green to far-red.

Figure 1: Signaling pathway of a PeT-based fluorogenic azide probe.

Quantitative Data on Probe Performance

The performance of fluorogenic azide probes is typically evaluated based on their fluorescence enhancement upon reaction, quantum yield of the product, and photophysical properties. The CalFluor series demonstrates significant improvements over earlier fluorogenic probes.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Azide) | Quantum Yield (Triazole) | Fluorescence Enhancement | Reference |

| CalFluor 488 | 500 | 521 | <0.01 | 0.81 | ~173x | |

| CalFluor 555 | 561 | 583 | <0.01 | 0.41 | ~150x | |

| CalFluor 580 | 591 | 609 | <0.01 | 0.36 | ~24x | |

| CalFluor 647 | 657 | 674 | 0.01 | 0.28 | ~46x | |

| 4-azidonaphthyl fluorescein | - | - | - | - | ~30x | |

| Si-fluorescein 10a | - | >600 | - | - | >100x |

Applications in Research and Drug Development

Fluorogenic azide probes have been successfully employed to visualize a wide range of biomolecules, including glycans, proteins, DNA, and RNA, in various biological contexts.

-

Metabolic Labeling: Cells can be fed with metabolic precursors functionalized with an alkyne group. These precursors are incorporated into newly synthesized biomolecules, which can then be visualized by reaction with a fluorogenic azide probe. For example, alkyne-modified sugars like N-azidoacetylmannosamine (ManNAz) can be used to label cell-surface glycans.

-

Imaging Newly Synthesized DNA/RNA: 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl uridine (EU) are alkyne-containing analogues of thymidine and uridine, respectively. They are incorporated into newly synthesized DNA and RNA and can be detected with fluorogenic azide probes.

-

No-Wash Cellular and Tissue Imaging: The high signal-to-noise ratio of these probes makes them ideal for imaging in live cells, developing organisms like zebrafish, and tissue slices where washout steps are impractical. This capability is crucial for studying dynamic biological processes in real-time.

-

Drug Development: These probes can be used to track the distribution and target engagement of alkyne-modified drug candidates within cells and tissues.

Experimental Protocols

The following are generalized protocols for the use of fluorogenic azide probes. Specific concentrations and incubation times may need to be optimized for different cell types, tissues, and experimental setups.

General Workflow for Cellular Imaging

Figure 2: General experimental workflow for cellular imaging.

Protocol for Labeling Newly Synthesized DNA with EdU

This protocol is adapted from methods described for CalFluor probes.

-

Metabolic Labeling: Culture cells (e.g., HEK 293T) in the presence of 10 µM EdU for a duration appropriate to the experimental question (e.g., 12 hours).

-

Cell Fixation and Permeabilization:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells twice with PBS.

-

-

Click Reaction:

-

Prepare a fresh "click cocktail" with the following components (final concentrations):

-

Fluorogenic azide probe (e.g., CalFluor 488 azide): 1-5 µM

-

Copper(II) sulfate (CuSO₄): 100 µM

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 500 µM

-

Sodium ascorbate: 5 mM (add fresh)

-

-

Add the click cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Imaging:

-

Aspirate the click cocktail.

-

Add imaging buffer (e.g., PBS).

-

Image the cells using appropriate fluorescence microscopy settings. No wash steps are required after the click reaction.

-

Protocol for "Click-First" Synthesis of a Fluorescent Probe

This strategy is useful when the target molecule is sensitive to the copper catalyst used in CuAAC.

-

Reaction Setup: Dissolve the alkyne-modified fluorescent dye (1 equivalent) and an azide-containing linker (e.g., Azido-PEG2-C6-Cl, 1.2 equivalents) in a suitable solvent like DMF.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of CuSO₄ (0.1 equivalents) and a copper ligand like TBTA (0.1 equivalents) in DMF.

-

Initiation of Click Reaction:

-

Add the CuSO₄/ligand solution to the dye and linker mixture.

-

Add sodium ascorbate (0.5 equivalents) to reduce Cu(II) to the active Cu(I) state.

-

-

Reaction and Purification:

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, purify the resulting fluorescently-labeled linker by flash chromatography.

-

-

Conjugation to Target: The purified, fluorescently-labeled linker can then be conjugated to a target molecule via its reactive group (e.g., a chloro group for reaction with amines or thiols).

Protocol for "Substitution-First" Synthesis of a Fluorescent Probe

This approach is employed when the fluorescent dye is sensitive to the conditions of the initial conjugation reaction.

-

Conjugation of Linker to Target: React the azide-containing linker (e.g., Azido-PEG2-C6-Cl) with a nucleophilic group on the target molecule (e.g., an amine on a protein). For example, incubate a protein like BSA with a 20-50 fold molar excess of the linker at 37°C for 4-6 hours.

-

Purification: Remove the excess, unreacted linker using size-exclusion chromatography to obtain the azide-functionalized target molecule.

-

Click Reaction with Dye:

-

Dissolve the azide-functionalized target molecule and an alkyne-modified fluorescent dye in a suitable buffer.

-

Perform either a CuAAC reaction as described in Protocol 5.3 or a copper-free SPAAC reaction by adding a strained alkyne dye (e.g., DBCO-Cy5) and incubating at room temperature for 2-4 hours.

-

-

Final Purification: Remove the excess, unconjugated dye using size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Conclusion

Fluorogenic azide probes have emerged as powerful tools for chemical biologists, cell biologists, and drug development professionals. Their ability to provide high-contrast imaging in complex biological systems without the need for wash steps overcomes a major limitation of traditional fluorescent probes. The continued development of new probes with improved photophysical properties and a broader range of applications promises to further enhance our ability to visualize and understand the intricate molecular processes of life.

References

CalFluor 488 Azide (CAS: 1798305-98-2): A Technical Guide for Advanced Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 488 Azide is a state-of-the-art fluorogenic probe designed for bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in complex biological systems.[1][2] Its unique "turn-on" fluorescence mechanism, where it remains non-fluorescent until it reacts with an alkyne-tagged molecule, significantly reduces background noise and eliminates the need for wash steps, making it an ideal tool for live-cell imaging and in vivo studies.[1][2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in copper-catalyzed and strain-promoted click chemistry, and its use in cellular imaging.

Core Properties and Specifications

This compound is a water-soluble, yellow to orange amorphous solid. It is designed for high-contrast imaging with minimal non-specific binding.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. These properties make it a versatile and robust tool for a variety of fluorescence-based applications.

| Property | Value | Reference |

| CAS Number | 1798305-98-2 | |

| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |

| Molecular Weight | 835.94 g/mol | |

| Appearance | Yellow to orange amorphous solid | |

| Solubility | Water, DMSO | |

| Storage | Store at -20°C, desiccated. |

| Spectroscopic Property | Value (Pre-Click) | Value (Post-Click) | Reference |

| Excitation Maximum (λex) | ~500 nm | ~500 nm | |

| Emission Maximum (λem) | N/A (non-fluorescent) | ~521 nm | |

| Quantum Yield (Φ) | 0.0059 | 0.437 | |

| Fluorescence Enhancement | - | ~74x |

Bioorthogonal Labeling: The "Click Chemistry" Advantage

This compound's utility lies in its ability to participate in "click chemistry" reactions, specifically the azide-alkyne cycloaddition. This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological processes. This compound can be used in two primary modes of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join the azide of CalFluor 488 with a terminal alkyne on a target biomolecule. This method is widely used for its rapid kinetics and high yields.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative, which is particularly advantageous for live-cell imaging where copper toxicity can be a concern. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide of CalFluor 488.

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific experimental systems.

Protocol 1: No-Wash Labeling of Newly Synthesized DNA in Fixed Cells (CuAAC)

This protocol is adapted from the work of Shieh et al. (2015) for the no-wash labeling of EdU-labeled DNA in fixed and permeabilized cells.

Materials:

-

Cells cultured on coverslips

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium Ascorbate (freshly prepared)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Metabolic Labeling: Incubate cells with EdU at a final concentration of 10-50 µM in complete culture medium for the desired pulse duration (e.g., 1-2 hours) to label newly synthesized DNA.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the components in the following order:

-

PBS: 438 µL

-

CuSO₄ (from 100 mM stock): 5 µL (final concentration 1 mM)

-

THPTA or TBTA (from 100 mM stock): 5 µL (final concentration 1 mM)

-

This compound (from 10 mM stock in DMSO): 0.5 µL (final concentration 10 µM)

-

BSA (from 10% stock): 5 µL (final concentration 0.1%)

-

Sodium Ascorbate (from 100 mM stock, freshly prepared): 50 µL (final concentration 10 mM)

-

-

Labeling: Wash the cells three times with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Imaging: The cells can be imaged directly without washing. If desired, a brief rinse with PBS can be performed before mounting the coverslip on a microscope slide with an appropriate mounting medium.

Protocol 2: Live-Cell Labeling of Glycans (SPAAC)

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar, followed by reaction with a cyclooctyne-modified fluorophore. For labeling with this compound, the biomolecule of interest would need to be tagged with a cyclooctyne.

Materials:

-

Adherent mammalian cells

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling of sialic acids

-

This compound

-

DBCO- or BCN-functionalized linker to conjugate to the biomolecule of interest

-

Complete cell culture medium

-

PBS

Procedure:

-

Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) for 24-48 hours to incorporate azido-sugars into cell surface glycans.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5-20 µM).

-

Labeling: Wash the cells twice with warm PBS. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

Imaging: The cells can be imaged directly in the labeling medium or after washing twice with fresh, pre-warmed medium.

Caption: General workflow for live-cell imaging using this compound.

Applications

The unique properties of this compound make it a powerful tool for a wide range of applications in biological research and drug development.

-

Live-Cell Imaging: Its fluorogenic nature and the bioorthogonality of click chemistry allow for real-time visualization of dynamic processes in living cells with minimal perturbation.

-

No-Wash Labeling: The elimination of wash steps simplifies experimental workflows, saves time, and preserves delicate cellular structures, which is particularly beneficial for high-throughput screening and in vivo imaging.

-

Bioconjugation: this compound can be used to specifically label a wide variety of biomolecules, including proteins, glycans, DNA, and RNA, that have been metabolically, enzymatically, or synthetically tagged with an alkyne.

-

In Vivo Imaging: The high signal-to-noise ratio and low background fluorescence make it suitable for imaging in complex biological environments such as tissues and whole organisms, including zebrafish embryos and mouse brain slices.

-

Drug Discovery: The ability to specifically label and track drug targets or drug molecules in a cellular context provides a valuable tool for understanding drug mechanisms of action and pharmacokinetics.

Conclusion

This compound is a highly effective and versatile fluorogenic probe for bioorthogonal labeling. Its key advantages, including high fluorescence enhancement, no-wash imaging capabilities, and compatibility with both copper-catalyzed and strain-promoted click chemistry, position it as an indispensable tool for researchers and scientists in various fields. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in advanced biological imaging and bioconjugation studies.

References

CalFluor 488 Azide: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CalFluor 488 Azide, a fluorogenic probe essential for the precise, no-wash bioorthogonal labeling of biomolecules. Its application in advanced imaging and drug discovery is detailed, supported by its physicochemical properties and established experimental protocols.

Core Properties of this compound

This compound is a water-soluble, fluorogenic azide probe. A key feature of this compound and other CalFluor dyes is that they are not fluorescent until they react with an alkyne-tagged biomolecule. This property is highly advantageous for imaging in complex biological environments, such as within cells or living organisms, as it minimizes background fluorescence and eliminates the need for wash steps to remove unreacted probes.[1][2][3][4][5] The activation of fluorescence occurs upon the copper-catalyzed or metal-free click chemistry reaction with an alkyne, forming a stable triazole linkage.

The structure of this compound is based on a xanthene core, similar to fluorescein, and is functionalized with an azide group for click chemistry. Its zwitterionic tails contribute to its water solubility and minimize non-specific interactions with proteins and detergents.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 835.94 g/mol | |

| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |

| CAS Number | 1798305-98-2 | |

| Excitation Maximum (Ex) | 500 nm | |

| Emission Maximum (Em) | 521 nm | |

| Appearance | Yellow to orange amorphous solid | |

| Solubility | Water, DMSO | |

| Storage | -20°C, desiccated, protect from light |

Chemical Structure

-

IUPAC Name: 3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate

-

SMILES: [N-]=[N+]=NC1=CC(=C(OCCOCC--INVALID-LINK--(C)CCCS(=O)(=O)[O-])C=C1OCCOCC--INVALID-LINK--(C)CCCS(=O)(=O)[O-])C2=C3C=CC(=O)C=C3OC=4C=C(O)C=CC42

Experimental Applications and Protocols

This compound is a versatile tool for visualizing a wide range of alkyne-labeled biomolecules, including glycans, DNA, RNA, and proteins, in various biological systems such as cultured cells, developing zebrafish, and mouse brain tissue slices. Its primary application lies in "click chemistry," a bioorthogonal reaction that allows for the specific covalent labeling of biomolecules.

General Experimental Workflow for Biomolecule Labeling

The general workflow for labeling biomolecules with this compound involves two main steps: metabolic or enzymatic incorporation of an alkyne-modified precursor into the biomolecule of interest, followed by the click chemistry reaction with this compound to attach the fluorescent probe.

Protocol for No-Wash Labeling of EdU-labeled DNA in Fixed Cells

This protocol is adapted from a study utilizing CalFluor probes for visualizing newly synthesized DNA.

1. Metabolic Labeling:

-

Culture HEK 293T cells to the desired confluency.

-

Treat cells with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, for 16 hours to allow for its incorporation into newly synthesized DNA.

2. Fixation and Permeabilization:

-

Fix the cells to preserve their structure.

-

Permeabilize the cell membranes to allow the click chemistry reagents to enter the cell and access the DNA.

3. Click Reaction:

-

Prepare a reaction cocktail containing:

-

10 µM this compound

-

1 mM CuSO₄

-

100 µM TBTA ligand

-

2 mM sodium ascorbate

-

0.1 mg/mL BSA

-

-

Incubate the fixed and permeabilized cells with the reaction cocktail for 1 hour.

4. Imaging:

-

Image the cells directly without any wash steps using a fluorescence microscope with appropriate filters for CalFluor 488 (excitation ~500 nm, emission ~521 nm).

Applications in Drug Development

The ability to visualize and track biomolecules in their native environment with high specificity and minimal perturbation is invaluable in drug development. Key applications include:

-

Target Engagement Studies: Confirming that a drug interacts with its intended molecular target within a cellular context.

-

Pharmacodynamic Biomarker Imaging: Visualizing the downstream effects of a drug on cellular processes.

-

High-Throughput Screening: Developing cell-based assays to screen for compounds that modulate a specific biological pathway.

-

In Vivo Imaging: Tracking the biodistribution of labeled cells or biomolecules in animal models.

The fluorogenic nature of this compound makes it particularly well-suited for these applications by providing a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological samples.

References

A Technical Guide to the Water Solubility of CalFluor 488 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 488 Azide is a fluorogenic dye that has become an invaluable tool in bioorthogonal chemistry for the precise labeling and visualization of biomolecules. Its utility in aqueous environments, particularly for live-cell imaging and in vivo studies, is critically dependent on its water solubility. This guide provides a comprehensive overview of the water solubility of this compound, its physicochemical properties, and the experimental workflows in which it is employed.

Physicochemical Properties of this compound

A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1798305-98-2 | |

| Molecular Formula | C37H49N5O13S2 | |

| Molecular Weight | 835.94 g/mol | |

| Appearance | Yellow to orange amorphous solid | |

| Solubility | Water, DMSO | |

| Excitation Maximum (Abs) | 500 nm | |

| Emission Maximum (Em) | 521 nm | |

| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A dyes, DyLight™ 488 |

Experimental Protocol: Determination of Water Solubility of a Fluorescent Dye

While a specific protocol for this compound is not detailed in the provided search results, a general methodology for determining the water solubility of a fluorescent dye can be outlined as follows. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.

Objective: To determine the aqueous solubility of a fluorescent dye.

Materials:

-

The fluorescent dye of interest (e.g., this compound)

-

High-purity water (e.g., Milli-Q or deionized)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Spectrophotometer or fluorometer

-

Calibrated micropipettes

-

Filtration device (e.g., 0.2 µm syringe filter)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the fluorescent dye to a known volume of high-purity water in a microcentrifuge tube. The excess is to ensure that a saturated solution is formed.

-

Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring that no solid particles are disturbed. For higher accuracy, filter the supernatant through a 0.2 µm syringe filter to remove any remaining microparticles.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of the dye with known concentrations in the same solvent.

-

Measure the absorbance or fluorescence intensity of the standard solutions using a spectrophotometer or fluorometer at the dye's maximum absorption or emission wavelength.

-

Generate a standard curve by plotting absorbance/fluorescence intensity versus concentration.

-

Measure the absorbance or fluorescence intensity of the filtered supernatant from the saturated solution. It may be necessary to dilute the sample to fall within the linear range of the standard curve.

-

Use the standard curve to determine the concentration of the dye in the supernatant. If the sample was diluted, multiply the result by the dilution factor to obtain the concentration of the saturated solution.

-

-

Data Reporting:

-

The calculated concentration represents the water solubility of the dye at the specified temperature. Report the solubility in units such as mg/mL, g/L, or mol/L (M).

-

Experimental Workflow: Biomolecule Labeling with this compound

This compound is primarily used in a two-step process for labeling biomolecules that have been metabolically engineered to incorporate an alkyne group. This process, known as "click chemistry," is highly specific and efficient in aqueous environments. The general workflow is depicted below.

This workflow highlights the "no-wash" feature of CalFluor dyes. This compound is initially non-fluorescent and only becomes brightly fluorescent upon reacting with an alkyne via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition. This fluorogenic activation minimizes background fluorescence from unreacted probes, enabling sensitive detection without the need for wash steps that are often problematic in live-cell and in vivo imaging.

Signaling Pathway Visualization

It is important to note that this compound does not directly participate in or modulate signaling pathways. Instead, it serves as a reporter molecule to visualize and quantify biomolecules (e.g., proteins, glycans, DNA, RNA) that are components of these pathways. For instance, if a researcher is studying a specific signaling protein, they can use metabolic labeling to incorporate an alkyne-modified amino acid into that protein. Subsequent labeling with this compound allows for the visualization of the protein's localization, trafficking, or abundance in response to a signaling event.

The logical relationship for this application can be visualized as follows:

Conclusion

This compound is a water-soluble, fluorogenic probe that is instrumental for the sensitive and specific detection of biomolecules in complex aqueous environments. Its excellent water solubility and "no-wash" imaging capabilities make it a superior choice for live-cell and in vivo studies. While quantitative solubility data is not widely published, its proven efficacy in numerous biological applications underscores its suitability for use in aqueous research settings. The provided experimental workflow and logical diagrams illustrate its application in modern chemical biology, aiding researchers in the design and execution of their experiments.

References

An In-Depth Technical Guide to CalFluor 488 Azide for No-Wash Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 488 Azide, a fluorogenic probe designed for no-wash imaging applications. We will delve into its core properties, detail experimental protocols for its use in bioorthogonal labeling, and present its mechanism of action through clear visualizations.

Core Concepts: The Advantage of Fluorogenic Probes in No-Wash Imaging

A significant challenge in fluorescent labeling of biomolecules, particularly within live cells or in vivo, is the removal of unreacted, highly fluorescent probes.[1][2][3] This residual fluorescence is a major contributor to background signal and non-specific binding, which can obscure the desired signal and lead to inaccurate results.[1][2] To address this, fluorogenic probes like this compound have been developed. These probes are inherently non-fluorescent and only become fluorescent upon reacting with their target. This "turn-on" mechanism minimizes background noise, enabling sensitive detection of biomolecules without the need for wash steps, which is particularly advantageous for delicate biological systems.

This compound is a water-soluble, fluorogenic azide probe that is activated by either copper-catalyzed or metal-free click chemistry. It reacts specifically with alkyne-tagged molecules to yield a highly fluorescent triazole product with green emission. This makes it an invaluable tool for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins in a variety of contexts, including live cells, developing organisms like zebrafish, and tissue slices.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative and qualitative properties of this compound, providing a quick reference for experimental planning.

| Property | Value/Description | Source(s) |

| CAS Number | 1798305-98-2 | |

| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |

| Molecular Weight | 835.94 g/mol | |

| Excitation Maximum (Ex) | 500 nm | |

| Emission Maximum (Em) | 521 nm | |

| Appearance | Yellow to orange amorphous solid | |

| Solubility | Water, DMSO | |

| Storage | -20°C, Desiccate | |

| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A, DyLight™ 488 | |

| Key Feature | Fluorogenic: Non-fluorescent until reaction with an alkyne. | |

| Reaction Compatibility | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Experimental Protocols: No-Wash Live Cell Imaging

The following are generalized protocols for labeling biomolecules in live cells using this compound. These should be optimized for specific cell types and experimental conditions.

1. Metabolic Labeling of Target Biomolecules

Before using this compound, the target biomolecules must be metabolically labeled with an alkyne group. This is typically achieved by incubating cells with a metabolic precursor containing an alkyne moiety. For example, to label cell-surface glycans, cells can be incubated with peracetylated N-pentynoyl mannosamine (Ac4ManNAl), which introduces terminal alkynes into sialic acid residues.

2. No-Wash Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is suitable for fixed cells or applications where copper toxicity is not a major concern.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or water.

-

Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper ligand such as BTTAA or THPTA, and a reducing agent like sodium ascorbate.

-

-

Labeling Cocktail Preparation (Example for live cells):

-

Prepare a labeling cocktail containing:

-

10 µM this compound

-

50 µM CuSO₄

-

300 µM BTTAA ligand

-

5 mM sodium ascorbate

-

-

Note: For fixed cells, concentrations may vary (e.g., 1 mM CuSO₄, 100 µM TBTA ligand, 2 mM sodium ascorbate).

-

-

Labeling Procedure:

-

Wash the metabolically labeled cells once with a suitable buffer (e.g., prewarmed PBS).

-

Incubate the cells with the labeling cocktail for approximately 5-15 minutes at room temperature, protected from light.

-

(Optional but recommended for some applications) Quench the reaction with a copper chelator like BCS.

-

Image the cells directly without any further washing steps.

-

3. No-Wash Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. For this reaction, the target biomolecules need to be labeled with a strained alkyne, such as DBCO or BCN.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or water.

-

-

Labeling Procedure:

-

Wash the cells containing the strained alkyne-labeled biomolecules once with a suitable buffer (e.g., prewarmed HBSS, which is preferred over PBS for longer incubations to avoid cellular stress).

-

Incubate the cells with a solution of this compound at the desired concentration.

-

Incubation times are typically longer than for CuAAC, around 15 minutes or more.

-

Image the cells directly without any washing steps.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle behind the fluorogenic nature of this compound.

Caption: Workflow for no-wash imaging with this compound.

Caption: Fluorogenic activation of this compound via click chemistry.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with CalFluor 488 Azide

Introduction

CalFluor 488 Azide is a fluorogenic dye designed for bioorthogonal labeling in living cells. This probe is initially non-fluorescent, which significantly reduces background signal and eliminates the need for wash steps, a major advantage for live-cell imaging.[1][2][3][4] Upon reaction with an alkyne-modified biomolecule via click chemistry, this compound becomes highly fluorescent, emitting a bright green signal.[5] Its excitation and emission maxima are approximately 500 nm and 521 nm, respectively, making it compatible with standard 488 nm laser lines and FITC filter sets.

This document provides detailed protocols for the application of this compound in live-cell imaging, covering both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions. These methods allow for the sensitive and specific visualization of a wide range of metabolically labeled biomolecules, including glycans, proteins, DNA, and RNA.

Product Specifications

| Property | Value |

| Molecular Formula | C37H49N5O13S2 |

| Molecular Weight | 835.94 g/mol |

| Excitation (Ex) Max | ~500 nm |

| Emission (Em) Max | ~521 nm |

| Solubility | Water, DMSO |

| Storage | Store at -20°C, protect from light |

Experimental Protocols

Metabolic Labeling of Live Cells

Prior to the click reaction, the biomolecule of interest must be metabolically labeled with an alkyne-containing analog. The choice of analog will depend on the target biomolecule.

Materials:

-

Live cells of interest

-

Complete cell culture medium

-

Alkyne-modified metabolic precursor (e.g., O-propargyl-puromycin for protein synthesis, 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis, or an alkyne-modified sugar like N-acetylmannosamine (ManNAc) analog for glycan labeling)

-

Cell culture plates or imaging dishes

Protocol:

-

Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

-

Replace the normal culture medium with a medium containing the alkyne-modified metabolic precursor at a predetermined optimal concentration.

-

Incubate the cells for a period sufficient to allow for incorporation of the alkyne label into the biomolecule of interest (typically 1-48 hours, depending on the metabolic process).

-

After the incubation period, the cells are ready for the click reaction.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Live Cells

This protocol is suitable for labeling cell surface molecules. While it can be adapted for intracellular targets, the potential cytotoxicity of copper is a consideration. The use of a copper-chelating ligand like THPTA or BTTAA is crucial to both accelerate the reaction and protect the cells from copper-induced damage.

Materials:

-

Metabolically labeled live cells

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium Ascorbate

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

Stock Solutions:

-

This compound: Prepare a 1-10 mM stock solution in DMSO.

-

CuSO4: Prepare a 50 mM stock solution in water.

-

THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

Recommended Reagent Concentrations for Live-Cell CuAAC

| Reagent | Stock Concentration | Final Concentration |

| This compound | 1-10 mM | 1-10 µM |

| CuSO4 | 50 mM | 50 µM |

| THPTA/BTTAA | 50 mM | 250-300 µM |

| Sodium Ascorbate | 100 mM | 2.5-5 mM |

Protocol:

-

Prepare the "Click-iT" reaction cocktail immediately before use. For every 1 mL of final reaction volume, add the reagents in the following order to your imaging buffer:

-

1-10 µL of this compound stock solution (for a final concentration of 1-10 µM).

-

1 µL of 50 mM CuSO4 stock solution (for a final concentration of 50 µM).

-

5-6 µL of 50 mM THPTA/BTTAA stock solution (for a final concentration of 250-300 µM).

-

-

Gently vortex the mixture.

-

Add 25-50 µL of freshly prepared 100 mM Sodium Ascorbate stock solution (for a final concentration of 2.5-5 mM) to initiate the formation of Cu(I).

-

Aspirate the culture medium from the metabolically labeled cells and wash once with buffer.

-

Add the "Click-iT" reaction cocktail to the cells.

-

Incubate for 5-30 minutes at room temperature, protected from light.

-

Proceed directly to live-cell imaging without washing. The fluorogenic nature of this compound ensures a low background.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live Cells

SPAAC is a copper-free click chemistry method that is highly biocompatible and ideal for live-cell imaging, including intracellular targets. This method requires the metabolic incorporation of a strained alkyne, such as a cyclooctyne, into the biomolecule of interest.

Materials:

-

Live cells metabolically labeled with a strained alkyne (e.g., a DBCO or BCN-containing precursor)

-

This compound

-

Imaging buffer (e.g., PBS or complete culture medium)

Protocol:

-

Prepare a working solution of this compound in the desired imaging buffer at a final concentration of 1-10 µM.

-

Aspirate the culture medium from the metabolically labeled cells.

-

Add the this compound working solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Proceed directly to live-cell imaging. No wash steps are required.

Visualization and Data

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for live-cell imaging with this compound.

Chemical Reaction Pathway

References

A Step-by-Step Guide to Protein Labeling with CalFluor 488 Azide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the successful labeling of proteins with CalFluor 488 Azide. This fluorogenic probe offers significant advantages for protein tracking and quantification due to its low background fluorescence and high signal-to-noise ratio upon reaction with an alkyne-modified protein.[1][2][3][4]

Introduction to this compound and Click Chemistry

This compound is a water-soluble, fluorogenic dye that remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5] This reaction forms a stable triazole linkage with an alkyne-modified protein, resulting in a highly fluorescent conjugate with excitation and emission maxima at approximately 500 nm and 521 nm, respectively. The fluorogenic nature of this compound is particularly advantageous as it minimizes background fluorescence from unreacted dye, often enabling no-wash imaging protocols and leading to a superior signal-to-noise ratio compared to conventional fluorescent dyes.

Quantitative Data Summary

The selection of a fluorescent probe is critical for the success of protein labeling experiments. The following tables summarize the key specifications of this compound and provide a comparative overview with a conventional, non-fluorogenic dye, Alexa Fluor 488 Azide.

Table 1: Specifications of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |

| Molecular Weight | 835.94 g/mol | |

| Excitation Maximum (Ex) | ~500 nm | |

| Emission Maximum (Em) | ~521 nm | |

| Solubility | Water, DMSO | |

| Storage | -20°C, protect from light |

Table 2: Performance Comparison: this compound vs. Alexa Fluor 488 Azide

| Feature | This compound | Alexa Fluor 488 Azide | Reference |

| Nature | Fluorogenic (non-fluorescent until reaction) | Fluorescent | |

| Signal-to-Noise Ratio | High | Moderate to Low (requires washing steps) | |

| "No-Wash" Imaging | Amenable | Not recommended | |

| Background Fluorescence | Minimal | Can be significant from unreacted dye |

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an alkyne-modified protein with this compound.

Materials and Reagents

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Purification resin (e.g., size-exclusion chromatography column)

-

Deionized water

Experimental Workflow

The overall workflow for protein labeling with this compound involves preparation of reagents, the click chemistry reaction, and purification of the labeled protein.

References

- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. 2bscientific.com [2bscientific.com]